molecular formula C5H7F3O3S B13994948 1-Methylcyclopropyl trifluoromethanesulfonate CAS No. 60153-74-4

1-Methylcyclopropyl trifluoromethanesulfonate

Cat. No.: B13994948
CAS No.: 60153-74-4
M. Wt: 204.17 g/mol
InChI Key: AEGXCFZCTUAFOR-UHFFFAOYSA-N
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Description

1-Methylcyclopropyl triflate is an organic compound characterized by the presence of a triflate group attached to a 1-methylcyclopropyl moiety. The triflate group, known for its excellent leaving group properties, makes this compound highly reactive and valuable in various chemical reactions. The compound’s structure can be represented as 1-methylcyclopropyl-OSO2CF3.

Preparation Methods

The synthesis of 1-methylcyclopropyl triflate typically involves the reaction of 1-methylcyclopropanol with triflic anhydride or triflic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:

    Starting Material: 1-Methylcyclopropanol

    Reagent: Triflic anhydride or triflic acid

    Base: Pyridine or triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Conditions: Room temperature or slightly elevated temperatures

The reaction proceeds smoothly, yielding 1-methylcyclopropyl triflate as the primary product .

Chemical Reactions Analysis

1-Methylcyclopropyl triflate undergoes various chemical reactions, primarily due to the excellent leaving group ability of the triflate moiety. Some of the key reactions include:

Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong bases for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylcyclopropyl triflate has found applications in several scientific research areas:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of cyclopropyl-containing compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.

    Material Science: It is used in the preparation of advanced materials, including polymers and catalysts.

    Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-methylcyclopropyl triflate is primarily governed by the triflate group’s ability to act as a leaving group. In nucleophilic substitution reactions, the triflate group is displaced by a nucleophile, forming a new bond with the cyclopropyl moiety. In elimination reactions, the triflate group is removed, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric properties of the triflate group, which facilitate these transformations .

Comparison with Similar Compounds

1-Methylcyclopropyl triflate can be compared with other triflate esters and related compounds:

The uniqueness of 1-methylcyclopropyl triflate lies in its combination of the cyclopropyl ring’s strain and the triflate group’s reactivity, making it a valuable reagent in organic synthesis and other applications.

Properties

CAS No.

60153-74-4

Molecular Formula

C5H7F3O3S

Molecular Weight

204.17 g/mol

IUPAC Name

(1-methylcyclopropyl) trifluoromethanesulfonate

InChI

InChI=1S/C5H7F3O3S/c1-4(2-3-4)11-12(9,10)5(6,7)8/h2-3H2,1H3

InChI Key

AEGXCFZCTUAFOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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